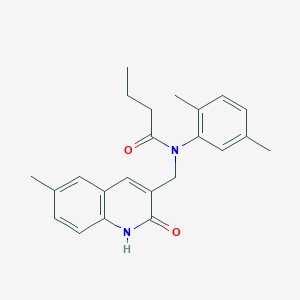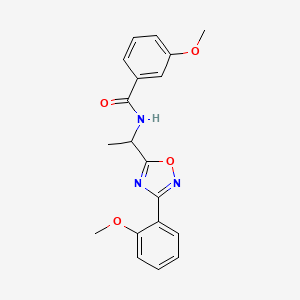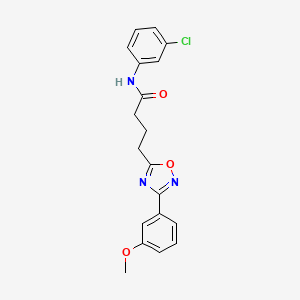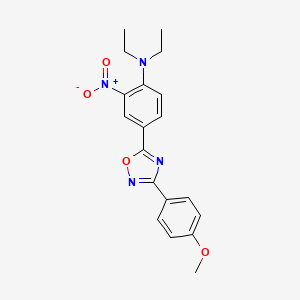
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMQB or 3-Hydroxyflavone-8-carboxylic acid butyramide. DMQB is a synthetic compound that can be synthesized using various methods. In
Wirkmechanismus
The mechanism of action of DMQB is not fully understood. However, studies have shown that DMQB exhibits its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. DMQB has also been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
DMQB has been shown to have a variety of biochemical and physiological effects. Studies have shown that DMQB can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMQB has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, DMQB has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMQB in lab experiments is its high yield and purity. DMQB can be synthesized using various methods, and the purity of the compound can be achieved using various purification techniques. Another advantage of using DMQB is its versatility. DMQB can be used in various assays to study its potential applications in various fields. However, one of the limitations of using DMQB in lab experiments is its cost. DMQB is a synthetic compound, and the cost of synthesis can be high.
Zukünftige Richtungen
There are several future directions for the study of DMQB. One direction is to study the potential use of DMQB in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study the potential use of DMQB in the development of anti-aging products. In addition, further studies are needed to fully understand the mechanism of action of DMQB and its potential applications in various fields.
Conclusion:
In conclusion, DMQB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQB can be synthesized using various methods, and the purity of the compound can be achieved using various purification techniques. DMQB has been extensively studied for its potential applications in the field of medicine, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. DMQB has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of DMQB and its potential applications in various fields.
Synthesemethoden
DMQB can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline-3-carbaldehyde in the presence of butyric acid. Another method involves the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline-3-carboxylic acid in the presence of butyric acid. The yield of DMQB using these methods is high, and the purity of the compound can be achieved using various purification techniques.
Wissenschaftliche Forschungsanwendungen
DMQB has been extensively studied for its potential applications in various fields. In the field of medicine, DMQB has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. DMQB has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. In addition, DMQB has been shown to have antioxidant properties, making it a potential candidate for the development of anti-aging products.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-5-6-22(26)25(21-12-16(3)7-9-17(21)4)14-19-13-18-11-15(2)8-10-20(18)24-23(19)27/h7-13H,5-6,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQNTXUMDXVVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)



